Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate
Overview
Description
Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate is a chemical compound that is commonly used in scientific research. It is a cyclic ketone ester that is often used as a starting material for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate is not well understood. However, it is believed to act as a nucleophile in organic reactions, particularly in the formation of carbon-carbon and carbon-oxygen bonds.
Biochemical and Physiological Effects:
Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate has no known biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it is a flammable liquid and can be harmful if ingested or inhaled.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate in lab experiments is its high yield in the synthesis process. Additionally, it is a cost-effective starting material for the synthesis of various organic compounds. However, one limitation of using this compound is its flammability, which requires careful handling and storage.
Future Directions
There are many potential future directions for the use of Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate in scientific research. One possible direction is the development of new synthetic routes to produce this compound more efficiently. Another direction is the exploration of its potential use in the synthesis of novel organic compounds with pharmaceutical or agrochemical applications. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use in other areas of organic synthesis.
Scientific Research Applications
Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
properties
IUPAC Name |
methyl 3,3-dimethyl-2-oxocycloheptane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(2)7-5-4-6-8(9(11)12)10(13)14-3/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAQXBYJIKIBOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC(C1=O)C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dimethyl-2-oxocycloheptanecarboxylate |
Synthesis routes and methods
Procedure details
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